molecular formula C8HF15O B14702489 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorooctanoyl fluoride CAS No. 14042-24-1

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorooctanoyl fluoride

Cat. No.: B14702489
CAS No.: 14042-24-1
M. Wt: 398.07 g/mol
InChI Key: NIXXTYKHCUYIGD-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorooctanoyl fluoride is a perfluorinated compound with the molecular formula C8F14O. It is known for its high thermal stability, chemical resistance, and unique properties that make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorooctanoyl fluoride typically involves the fluorination of octanoyl fluoride. This can be achieved through electrochemical fluorination or direct fluorination using elemental fluorine under controlled conditions. The reaction is highly exothermic and requires careful handling to prevent decomposition.

Industrial Production Methods

Industrial production of this compound often employs large-scale electrochemical fluorination processes. These methods ensure high purity and yield, making the compound suitable for commercial applications. The process involves passing an electric current through a solution of the precursor compound in a fluorine-containing electrolyte, resulting in the replacement of hydrogen atoms with fluorine atoms.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorooctanoyl fluoride primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. It is resistant to oxidation and reduction under normal conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from reactions with this compound are typically fluorinated derivatives of the nucleophiles used. For example, reaction with an amine would yield a fluorinated amide.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorooctanoyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds.

    Biology: Employed in studies involving fluorinated biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of fluoropolymer coatings and surfactants, providing enhanced chemical resistance and durability.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorooctanoyl fluoride exerts its effects is primarily through its strong electron-withdrawing properties. This influences the reactivity of the compound and its interactions with other molecules. The molecular targets and pathways involved are often related to its ability to stabilize reactive intermediates and enhance the selectivity of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol: Another perfluorinated compound with similar properties but a longer carbon chain.

    2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in surface functionalization and chemical vapor deposition processes.

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorooctanoyl fluoride is unique due to its specific chain length and the presence of multiple fluorine atoms, which confer exceptional stability and reactivity. Its properties make it particularly valuable in applications requiring high chemical resistance and thermal stability.

Properties

CAS No.

14042-24-1

Molecular Formula

C8HF15O

Molecular Weight

398.07 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctanoyl fluoride

InChI

InChI=1S/C8HF15O/c9-1(10)3(12,13)5(16,17)7(20,21)8(22,23)6(18,19)4(14,15)2(11)24/h1H

InChI Key

NIXXTYKHCUYIGD-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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